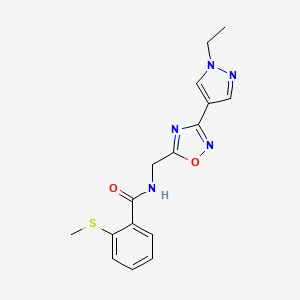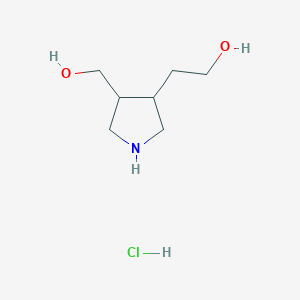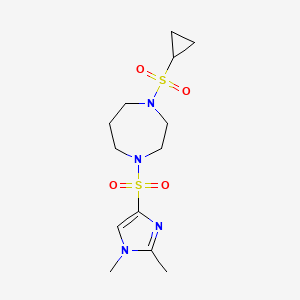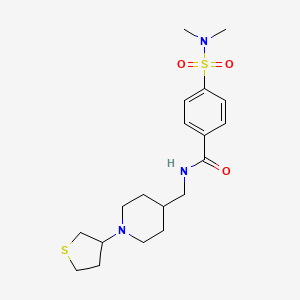
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antiviral Activity
A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant antiviral activities against the H5N1 subtype of the influenza A virus. This synthesis involves reactions of benzoyl isothiocyanate with malononitrile and subsequent steps, leading to compounds with notable reduction in viral activity, suggesting potential applications in combating avian influenza (Hebishy et al., 2020).
Antimicrobial and Antitubercular Activities
Research into thiosemicarbazide derivatives, serving as precursors for various heterocyclic compounds, highlighted their antimicrobial assessment. This indicates the versatility of such compounds in generating potentially effective antimicrobial agents (Elmagd et al., 2017). Moreover, certain benzamide derivatives were synthesized and screened for antimycobacterial activity, revealing compounds with promising lead molecules for antitubercular drug development, which suggests a pathway for addressing tuberculosis (Nayak et al., 2016).
Anticancer Applications
The synthesis of benzamide derivatives integrated with other heterocyclic moieties resulted in compounds exhibiting potent anticancer activities against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
Antioxidant Properties
Another study synthesized new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, demonstrating excellent antioxidant activity. These compounds showed high protection against DNA damage, indicating their potential application in antioxidant therapies (Bondock et al., 2016).
Novel Syntheses and Characterizations
Research into the synthesis of novel compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, demonstrates the ongoing exploration of new chemical entities. These studies contribute to the broader chemical and pharmaceutical research by providing new scaffolds for drug development and other applications (Liu et al., 2014).
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-21-10-11(8-18-21)15-19-14(23-20-15)9-17-16(22)12-6-4-5-7-13(12)24-2/h4-8,10H,3,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWQVAWVBKJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2661391.png)
![(2E)-2-cyano-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2661393.png)
amine](/img/structure/B2661395.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661398.png)

![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)


![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)

![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)